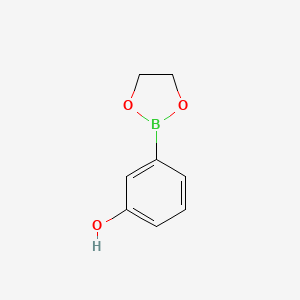
3-(1,3,2-Dioxaborolan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,2-Dioxaborolan-2-yl)phenol, also known as 3-hydroxyphenylboronic acid pinacol ester, is a boronic acid derivative. This compound is characterized by the presence of a boron atom within a dioxaborolane ring attached to a phenol group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid or boronic esters. One common method is the reaction of 3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions: 3-(1,3,2-Dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert it into corresponding boronic acids.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted phenols, boronic acids, and biaryl compounds .
科学研究应用
3-(1,3,2-Dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in various chemical reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-boron bonds, which are crucial intermediates in many organic transformations. These reactions often proceed through the formation of boronate complexes, which then undergo further transformations to yield the desired products .
相似化合物的比较
- 3-Hydroxyphenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- Bis(pinacolato)boryl methane
Uniqueness: 3-(1,3,2-Dioxaborolan-2-yl)phenol stands out due to its stability and ease of handling compared to other boronic acid derivatives. Its unique structure allows for efficient participation in cross-coupling reactions, making it a valuable reagent in both academic and industrial settings .
属性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC 名称 |
3-(1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,10H,4-5H2 |
InChI 键 |
BMZLGYPJXCEXFZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


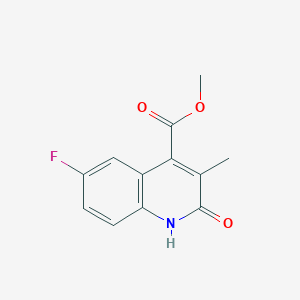
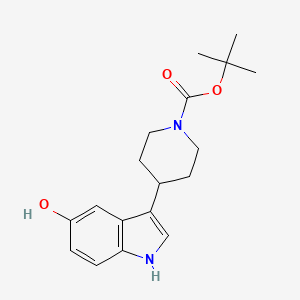

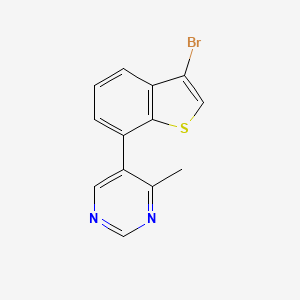
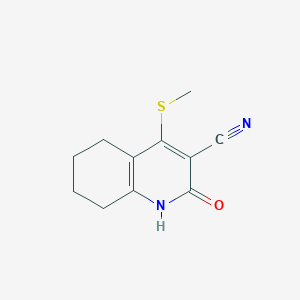
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
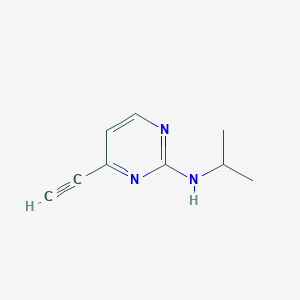

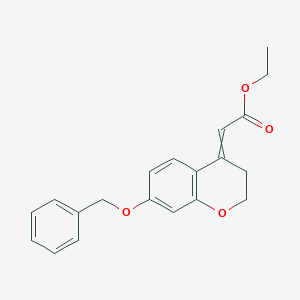
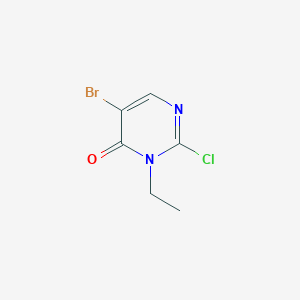
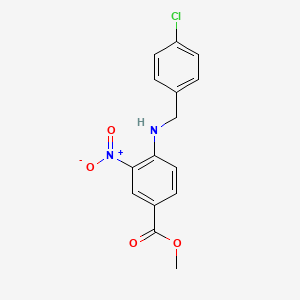
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
